Comparative Carcinogenic Potency (TD50) in Rodent Bioassays: 2,4,5-TMA vs. 2,4,6-TMA
In long-term dietary administration studies, 2,4,6-trimethylaniline (2,4,6-TMA) has been shown to be a more potent carcinogen in rats than 2,4,5-trimethylaniline (2,4,5-TMA), despite the latter being positive in the standard Ames test while the former is negative [1]. The TD50 value, a standardized measure of carcinogenic potency, for 2,4,5-Trimethylaniline hydrochloride in rats is 98.5 mg/kg/day [2]. In contrast, 2,4,6-TMA produces tumors at two- to threefold lower doses [1]. This demonstrates that the carcinogenic risk is not simply predicted by in vitro genotoxicity and that isomer-specific data is essential for accurate hazard assessment.
| Evidence Dimension | Carcinogenic Potency in Rodents |
|---|---|
| Target Compound Data | TD50 (Rat) = 98.5 mg/kg/day |
| Comparator Or Baseline | 2,4,6-Trimethylaniline: Produces tumors at two- to threefold lower doses |
| Quantified Difference | 2,4,6-TMA is approximately 2-3x more potent (lower dose required for tumorigenesis) |
| Conditions | Long-term dietary administration in F344 and Charles River CD rats |
Why This Matters
For researchers studying mechanisms of chemical carcinogenesis, 2,4,5-TMA serves as a critical control or comparator against its more potent isomer, 2,4,6-TMA, enabling the investigation of structure-activity relationships that govern in vivo tumorigenicity.
- [1] Kugler-Steigmeier, M. E., et al. (1988). Testing of 2,4,5- and 2,4,6-Trimethylaniline in the Salmonella Assay, in Mammalian Cell Cultures, and in Drosophila melanogaster, and Comparison of the Results with Carcinogenicity Data. View Source
- [2] Carcinogenic Potency Database (CPDB). 2,4,5-Trimethylaniline.HCl. View Source
